molecular formula C21H20N6O3 B2367925 [4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone CAS No. 886895-66-5

[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone

Cat. No.: B2367925
CAS No.: 886895-66-5
M. Wt: 404.43
InChI Key: XVCJVAIWLTXMEL-UHFFFAOYSA-N
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Description

[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone: is a complex organic compound that features a combination of pyridazine, piperazine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the Aniline Group: Aniline is introduced to the pyridazine core via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the pyridazine core through a coupling reaction.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of [4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone: is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c28-21(17-8-4-5-9-18(17)27(29)30)26-14-12-25(13-15-26)20-11-10-19(23-24-20)22-16-6-2-1-3-7-16/h1-11H,12-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCJVAIWLTXMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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